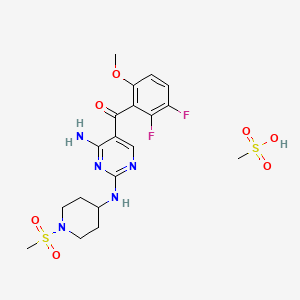
Ribocil-C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribocil-C is a potent inhibitor of bacterial riboflavin riboswitches . Riboswitches are cis regulatory elements present in non-coding RNA that specifically bind to natural ligands to regulate gene expression .
Synthesis Analysis
The synthesis of this compound involves the creation of libraries based on RNA binding scaffolds. This process allows for the revelation of general principles in small molecule recognition and the ability to ask precise chemical questions about drivers of affinity and selectivity .Molecular Structure Analysis
This compound has a chemical formula of C21H21N7OS and a molecular weight of 419.50 g/mol . It is structurally distinct from FMN .Chemical Reactions Analysis
This compound functions as a potent and highly selective synthetic mimic of the natural ligand to repress riboswitch-mediated gene expression and inhibit bacterial growth . The binding modes of its iso-mers are very similar, raising questions as to why ribocil-B (S-isomer) is a tight binder to the FMN riboswitch and ribocil-A (R-isomer) does not similarly interact .Physical And Chemical Properties Analysis
This compound is a solid substance with a solubility of 12.5 mg/mL in DMSO . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Antibacterial Effects : Ribocil-C is identified as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch, crucial for controlling the expression of riboflavin (vitamin B2) biosynthesis in bacteria like Escherichia coli. Its application extends to inhibiting medically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This compound and another compound, roseoflavin, have been shown to specifically inhibit dual FMN riboswitches, which control both riboflavin biosynthesis and uptake processes, essential for MRSA growth and pathogenesis (Wang et al., 2017).
Riboswitch Targeting : this compound functions as a structurally distinct synthetic mimic of the natural ligand, flavin mononucleotide, for the FMN riboswitch. It represses riboswitch-mediated ribB gene expression and inhibits bacterial growth both in vitro and in vivo (Howe et al., 2016).
Mechanism of Action : this compound has been discovered and characterized as a selective chemical modulator of bacterial riboflavin riboswitches. It acts as a synthetic mimic of the natural ligand, flavin mononucleotide, to repress riboswitch-mediated ribB gene expression and inhibit bacterial cell growth (Howe et al., 2015).
Dual Targeting in Gram-Positive Pathogens : In the context of Gram-positive pathogens like MRSA, this compound, in conjunction with roseoflavin, targets two autonomous riboswitches simultaneously, thereby inhibiting de novo synthesis and uptake of riboflavin (Krajewski et al., 2017).
Riboswitch Binding Studies : Affinity-selection mass spectrometry (AS-MS) has been used to identify novel compounds that target the FMN riboswitch, with ribocil serving as a case study for this approach. This demonstrates that non-coding RNA elements like riboswitches can be targeted by small molecules with diverse chemical structures (Rizvi et al., 2018).
Conversion for Gram-Negative Bacteria : Ribocil C has been modified to increase its accumulation in Gram-negative bacteria, enabling its effectiveness against these pathogens in vivo. This represents a significant step in the development of FMN riboswitch binders against Gram-negative bacteria (Motika et al., 2020).
Mechanism of Action
properties
IUPAC Name |
2-[(3S)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDVCDUBJWYRJW-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)




![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)
![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)




